4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole
Description
4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
Molecular Formula |
C8H12BrN3 |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
4-(2-bromoethyl)-1-(cyclopropylmethyl)triazole |
InChI |
InChI=1S/C8H12BrN3/c9-4-3-8-6-12(11-10-8)5-7-1-2-7/h6-7H,1-5H2 |
InChI Key |
YDUKIURTPZMBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(N=N2)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via a nucleophilic substitution reaction using a suitable bromoethylating agent.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached through a substitution reaction involving a cyclopropylmethyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)-1H-1,2,3-triazole: Lacks the cyclopropylmethyl group.
1-(Cyclopropylmethyl)-1H-1,2,3-triazole: Lacks the bromoethyl group.
4-(2-Iodoethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole: Contains an iodoethyl group instead of a bromoethyl group.
Uniqueness
4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1h-1,2,3-triazole is unique due to the presence of both the bromoethyl and cyclopropylmethyl groups, which can impart distinct chemical and biological properties
Biological Activity
4-(2-Bromoethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, drawing upon recent research findings.
- Molecular Formula : CHBrN
- Molecular Weight : 229.10 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylmethyl amine with bromoethyl derivatives in the presence of a suitable catalyst. The reaction conditions often include heating under reflux in a solvent such as ethanol or dimethylformamide (DMF).
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles exhibit significant antibacterial and antifungal activities. For instance, in a study evaluating various triazole derivatives, compounds similar to this compound showed notable effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 15 | 18 |
| Control (Ciprofloxacin) | 30 | - |
| Control (Fluconazole) | - | 25 |
Enzyme Inhibition
Triazole derivatives are also investigated for their potential as enzyme inhibitors. Notably, studies have reported that certain triazoles can inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. The compound exhibited a moderate inhibition rate compared to established inhibitors like galantamine .
Antioxidant Activity
Antioxidant properties are another area where triazoles show promise. The DPPH radical scavenging assay indicated that this compound has significant antioxidant activity. This property is beneficial in preventing oxidative stress-related diseases.
Study on Antimicrobial Efficacy
In a recent study published in PubMed, a series of triazole derivatives were synthesized and tested for antimicrobial activity. Among these, compounds structurally similar to this compound demonstrated effective inhibition against various bacterial strains .
Enzyme Inhibition Research
Another investigation focused on the enzyme inhibition properties of triazoles. The study found that certain derivatives could inhibit AChE effectively, suggesting potential applications in treating cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
